
3-Chloro-2-methyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyloxane is an organic compound with the molecular formula C5H9ClO. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the oxane ring. It is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyloxane typically involves the chlorination of 2-methyloxane. One common method is the reaction of 2-methyloxane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the chlorination of 2-methyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction Reactions: It can be reduced to form 2-methyloxane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxide (NaOR), and ammonia (NH3).
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Chloro-2-methyloxane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyloxane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. Additionally, the oxane ring can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
2-Methyloxolane: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in addition reactions compared to 3-Chloro-2-methyloxane.
3-Chloro-2-methylphenylhydrazine: Contains an aromatic ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a chlorine atom and a methyl group on the oxane ring. This structural feature imparts specific reactivity patterns, making it valuable in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
53107-05-4 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
3-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
Clave InChI |
SOYDWGXULTWHLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
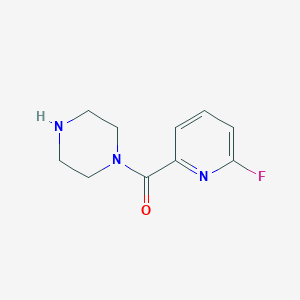
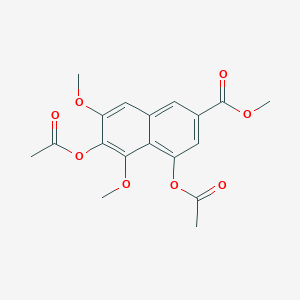

![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
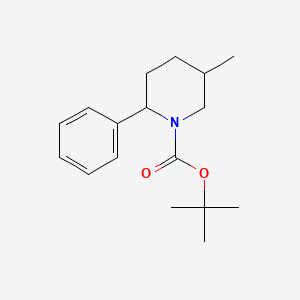
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
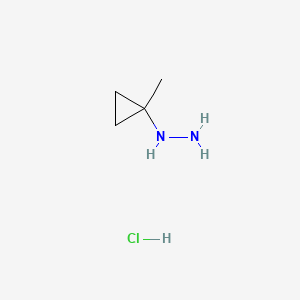
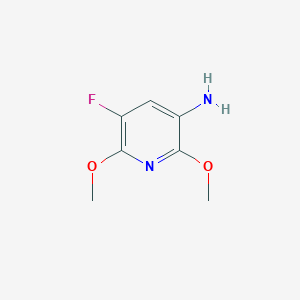
![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
